physicochemical properties of 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid
physicochemical properties of 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid
Introduction
4-Phenoxy-2-(trifluoromethyl)phenylboronic acid is a sophisticated bifunctional organic compound with significant potential in modern synthetic chemistry. Its structure uniquely combines three key pharmacophores: an arylboronic acid moiety, a trifluoromethyl (CF₃) group, and a phenoxy ether linkage. The arylboronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in the construction of complex biaryl systems prevalent in pharmaceuticals and advanced materials.[1][2] The trifluoromethyl group, a powerful electron-withdrawing substituent, is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[2] The phenoxy group, in turn, provides a flexible yet sterically defined linker.
As a novel reagent, comprehensive physicochemical data for 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid is not yet broadly cataloged. This guide, therefore, serves as a proactive technical manual for researchers, scientists, and drug development professionals. It outlines the necessary protocols and theoretical considerations to fully characterize this compound. Adopting the perspective of a senior application scientist, this document does not merely list properties but details the experimental workflows required to elucidate them, using data from structurally analogous compounds to provide context and establish expected outcomes.
Section 1: Core Molecular Properties and Structural Attributes
The first step in characterizing any novel compound is to establish its fundamental molecular identity. The properties below are calculated based on the compound's chemical structure.
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₁₃H₁₀BF₃O₃ |
| Molecular Weight | 298.03 g/mol |
| CAS Number | Not available |
The structure presents unique challenges and opportunities. The CF₃ group at the ortho position to the boronic acid introduces significant steric hindrance and strong electron-withdrawing effects. This is expected to increase the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid, potentially influencing its reactivity in coupling reactions and its interaction with biological targets.[3]
Section 2: Analytical Characterization Workflow
A robust and multi-faceted analytical approach is required to confirm the identity, purity, and properties of the title compound. The following workflow is recommended.
Spectroscopic Identity Confirmation
Spectroscopic analysis provides the foundational evidence of a compound's structure.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR is the most powerful tool for elucidating the precise atomic arrangement of a molecule in solution. A full suite of experiments (¹H, ¹³C, ¹⁹F, ¹¹B) is necessary for unambiguous confirmation.
-
Methodology:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve both the acid and its potential anhydride byproducts.[4]
-
Acquire a ¹H NMR spectrum. Expect to see complex aromatic multiplets. The proton of the B(OH)₂ group may appear as a broad singlet.
-
Acquire a ¹³C NMR spectrum. Note the characteristic C-F and C-B couplings.
-
Acquire a ¹⁹F NMR spectrum. This is critical for confirming the trifluoromethyl group. A strong singlet is expected, and its chemical shift provides information about the electronic environment.[5]
-
Acquire a ¹¹B NMR spectrum. A single, broad peak between 20-30 ppm is characteristic of a trigonal planar boronic acid, confirming the absence of significant tetrahedral boronate species in the chosen solvent.[6]
-
-
Self-Validation: The integration of proton signals should correspond to the number of protons in the structure. 2D NMR experiments, such as COSY and HSQC, can be employed to definitively assign proton and carbon signals, validating the proposed connectivity.[6]
Purity and Physicochemical Property Determination
Quantitative data is essential for ensuring reproducibility in downstream applications.
Protocol 2: Chromatographic Purity Assessment (HPLC)
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of a chemical substance. For Suzuki coupling precursors, high purity (typically >98%) is critical for achieving high yields and avoiding side reactions.[2]
-
Methodology:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Develop a gradient method using water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes. A typical gradient might run from 10% B to 95% B over 15-20 minutes.
-
Detection: Use a UV detector, monitoring at wavelengths such as 254 nm and 280 nm where the aromatic rings are expected to absorb.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Perform serial dilutions to establish the limit of detection (LOD) and limit of quantitation (LOQ).
-
-
Self-Validation: The purity is calculated based on the area percentage of the main peak. The method should be validated by demonstrating linearity over a range of concentrations.
Protocol 3: Physicochemical Property Determination
-
Rationale: Properties like melting point, solubility, and acidity (pKa) are fundamental to understanding a compound's behavior, informing everything from reaction conditions to formulation for biological assays.
-
Methodology:
-
Melting Point (MP): Determine the MP using a standard capillary melting point apparatus. The sharpness of the melting range is a good secondary indicator of purity. For context, analogous compounds exhibit a wide range of melting points (see Table 2).
-
Solubility: Determine the solubility in a panel of relevant solvents (e.g., water, DMSO, methanol, THF, toluene). This can be done by adding known volumes of solvent to a known mass of the compound until dissolution is observed, or more quantitatively using HPLC or UV-Vis spectroscopy to measure the concentration of a saturated solution. It is crucial to use newly opened, anhydrous solvents where possible, as boronic acids can be sensitive to moisture.[7][8]
-
Acidity (pKa): The Lewis acidity of the boronic acid is critical. Determine the pKa via potentiometric or spectrophotometric titration. The electron-withdrawing CF₃ group is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3][9]
-
Table 2: Physicochemical Properties of Analogous Boronic Acids
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Phenoxyphenylboronic acid | 214.02 | 141-145 |
| 4-(Trifluoromethoxy)phenylboronic acid | 205.93 | 123-127[10] |
| 4-Methoxy-2-(trifluoromethyl)phenylboronic acid | 219.95 | 172[11] |
| 4-(Trifluoromethyl)phenylboronic acid | 189.93 | 250 |
Section 3: Stability, Handling, and Storage
Arylboronic acids are susceptible to several decomposition pathways that can compromise sample integrity and experimental outcomes. Understanding these pathways is crucial for proper handling.[12]
-
Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This is often catalyzed by acid, base, or metal catalysts.[12][13]
-
Oxidation: Conversion of the boronic acid to the corresponding phenol.
-
Dehydration (Boroxine Formation): Three molecules of boronic acid can lose three molecules of water to form a stable, six-membered cyclic anhydride called a boroxine. This process is reversible upon addition of water.
Caption: Major decomposition pathways for arylboronic acids.
Recommended Handling and Storage Protocol
-
Storage: Store the compound under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize thermal decomposition and oxidation.[1][14]
-
Handling: Handle the solid in a glovebox or under a stream of inert gas whenever possible. Avoid exposure to moisture and air.[14]
-
Weighing: For weighing, remove the container from refrigeration and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Reaction Setup: When using in reactions, add the boronic acid to the reaction vessel under a positive pressure of inert gas.
Section 4: Application in Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is as a coupling partner in Suzuki-Miyaura reactions to form complex biaryl structures. The workflow below outlines a general procedure for its use.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 4: General Suzuki-Miyaura Cross-Coupling
-
Vessel Preparation: To a flame-dried reaction flask, add the aryl halide (1.0 eq), 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inerting: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene) and the aqueous base solution (e.g., 2M K₂CO₃) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Conclusion
4-Phenoxy-2-(trifluoromethyl)phenylboronic acid stands as a promising and highly functionalized building block for synthetic chemistry. While specific experimental data is emerging, its structural components suggest significant utility in the synthesis of novel pharmaceuticals and materials. By following the comprehensive characterization, handling, and application workflows detailed in this guide, researchers can confidently establish its physicochemical profile, ensure its stability, and effectively deploy it in synthetic endeavors, paving the way for new discoveries.
References
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Chem-Impex. 4-Methoxy-2-(trifluoromethyl)phenylboronic acid.
- MySkinRecipes. 4-[3-(trifluoromethyl)phenoxy]phenylboronic acid.
- Fisher Scientific.
- Sigma-Aldrich. 4-(Trifluoromethoxy)phenylboronic acid.
- MedchemExpress. 4-(Trifluoromethoxy)phenylboronic acid | Biochemical Reagent.
- Sigma-Aldrich. 4-Phenoxyphenylboronic acid.
- MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- MedChemExpress. 4-Phenoxyphenylboronic acid | Biochemical Reagent.
- ChemicalBook. 4-PHENOXYPHENYLBORONIC ACID.
- Theranostics.
- National Institutes of Health (NIH). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis.
- Organic Chemistry Resources Worldwide. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Chem-Impex. 4-(Trifluoromethoxy)phenylboronic acid.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)phenylboronic Acid.
- Wikipedia. Boronic acid.
- SpectraBase. 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum.
Sources
- 1. 4-[3-(trifluoromethyl)phenoxy]phenylboronic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. thno.org [thno.org]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. 4-(Trifluoromethoxy)phenylboronic acid = 95 139301-27-2 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. fishersci.com [fishersci.com]

